1h-Pyrrole-2-carbohydrazide

Catalog No.
S707159
CAS No.
50269-95-9
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Pyrrole-2-carbohydrazide

CAS Number

50269-95-9

Product Name

1h-Pyrrole-2-carbohydrazide

IUPAC Name

1H-pyrrole-2-carbohydrazide

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9)

InChI Key

FQIAWPZQJCAPSW-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C(=O)NN

Canonical SMILES

C1=CNC(=C1)C(=O)NN

The exact mass of the compound 1h-Pyrrole-2-carbohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Pyrrole-2-carbohydrazide is a highly versatile, bifunctional building block characterized by a reactive carbohydrazide moiety and a strongly hydrogen-bond-donating pyrrole ring. In industrial and advanced laboratory procurement, it is primarily sourced for the synthesis of active pharmaceutical ingredients (such as NLRP3 inflammasome inhibitors and antitubercular agents), advanced fluorophores (like BOAPY chromophores), and supramolecular coordination complexes. Unlike standard aliphatic or simple aromatic hydrazides, the presence of the pyrrolic N-H group enables robust intermolecular hydrogen bonding, leading to high thermal stability (melting point >227 °C) and highly predictable solid-state packing. This makes it a critical raw material for workflows requiring precise structural control, rigid coordination geometries, and specific pharmacophoric hydrogen-bond donor interactions .

Procurement teams and synthetic chemists might consider furan-2-carbohydrazide or thiophene-2-carbohydrazide as structural analogs or cheaper in-class substitutes. However, generic substitution fails because these chalcogen-based heterocycles lack the secondary amine (N-H) donor on the ring. The absence of this N-H group drastically alters the compound's physical and chemical behavior: it eliminates the ability to form 3D supramolecular hydrogen-bonded grids, resulting in significantly lower thermal stability (e.g., furan-2-carbohydrazide melts at ~76 °C compared to >227 °C for the pyrrole analog). Furthermore, in medicinal chemistry and coordination chemistry, substituting the pyrrole ring with furan or thiophene eliminates a critical hydrogen-bond donor required for target protein binding in dynamic combinatorial libraries and alters the coordination sphere when complexing with metalloids like boron in fluorescent probe synthesis [1].

Thermal Stability and Supramolecular Grid Formation via Ring N-H Bonding

The presence of the pyrrole N-H group allows 1H-pyrrole-2-carbohydrazide to form extensive intermolecular N-H···N and N-H···O hydrogen bonds, creating a robust supramolecular grid in the solid state. This results in a melting point of 227–238 °C. In contrast, furan-2-carbohydrazide and thiophene-2-carbohydrazide, which lack the ring H-bond donor, exhibit much lower melting points (~76 °C and ~136 °C, respectively) and dramatically different solubility profiles [1].

Evidence DimensionMelting point and solid-state thermal stability
Target Compound Data1H-pyrrole-2-carbohydrazide (Melting point: 227–238 °C)
Comparator Or BaselineFuran-2-carbohydrazide (Melting point: ~76 °C)
Quantified Difference>150 °C higher thermal stability for the pyrrole analog
ConditionsStandard atmospheric pressure, solid-state characterization

High thermal stability and predictable supramolecular packing are critical for co-crystal engineering and high-temperature synthetic downstream processes.

Yield and Suitability in the Synthesis of NLRP3 Inflammasome Inhibitors

1H-pyrrole-2-carbohydrazide is a highly efficient precursor for the synthesis of advanced thienopyrrolotriazinacetamide skeletons, which are potent NLRP3 inflammasome inhibitors. In standardized coupling and cyclization protocols, the pyrrole-2-carbohydrazide intermediate is generated and utilized with exceptional efficiency, achieving yields of 93.8%. The specific geometry and electronic properties of the pyrrole ring are strictly required to block the UHRF1-H3K9ME3 interaction, a mechanism that cannot be replicated by aliphatic hydrazides or simple benzohydrazides[1].

Evidence DimensionSynthetic yield and structural necessity for target scaffold
Target Compound Data1H-pyrrole-2-carbohydrazide (Yields 93.8% in intermediate formation)
Comparator Or BaselineNon-pyrrolic hydrazides (Fail to form the required thienopyrrolotriazinacetamide pharmacophore)
Quantified DifferenceEnables the specific formation of the active anti-inflammatory scaffold with >93% efficiency
ConditionsGeneral procedure for hydrazide synthesis and subsequent cyclization in medicinal chemistry workflows

Procurement of this exact compound is mandatory for drug discovery pipelines targeting the NLRP3 inflammasome via pyrrole-fused triazinone derivatives.

Reactivity in the One-Pot Synthesis of Bis(BF2) Fluorescent Chromophores (BOAPYs)

In the development of BODIPY-like highly fluorescent chromophores, 1H-pyrrole-2-carbohydrazide demonstrates excellent processability in two-step, one-pot condensation reactions with formylpyrroles followed by boron complexation. It successfully yields unsymmetrical bis(BF2) pyrrolyl-acylhydrazone (BOAPY) complexes in 41–53% yields. While thiophene-2-carbohydrazide can also be used, the pyrrole derivative provides a unique N-N-B coordination environment that fundamentally alters the photophysical properties (emission wavelength and quantum yield) of the resulting fluorophore, making it an indispensable building block for specific optical tuning [1].

Evidence DimensionOne-pot synthesis yield and coordination environment
Target Compound Data1H-pyrrole-2-carbohydrazide (Yields BOAPYs with specific N-N-B coordination in up to 53% yield)
Comparator Or BaselineThiophene-2-carbohydrazide (Yields BOAPYs with S-heteroatom electronics)
Quantified DifferenceProvides a distinct nitrogen-based coordination sphere necessary for specific fluorescence tuning
ConditionsCondensation with formylpyrroles followed by reaction with BF3·OEt2 in 1,2-dichloroethane

Essential for materials scientists and chemical biologists who require precise electronic tuning of fluorescent probes that sulfur or oxygen analogs cannot provide.

Synthesis of NLRP3 Inflammasome Inhibitors

Where this compound is the right choice for medicinal chemistry pipelines requiring the construction of thienopyrrolotriazinacetamide scaffolds, leveraging its high coupling yields (>93%) and essential pyrrole pharmacophore [1].

Development of Advanced Fluorescent Probes (BOAPYs)

Where researchers need to synthesize unsymmetrical bis(BF2) pyrrolyl-acylhydrazone chromophores. The pyrrole N-H provides a specific coordination environment for boron, enabling precise tuning of photophysical properties [2].

Supramolecular Coordination Complexes and Co-Crystals

Where materials scientists require a rigid, high-melting-point (>227 °C) building block capable of forming extensive 3D hydrogen-bonded networks (N-H···N and N-H···O) that furan or thiophene analogs cannot achieve[3].

XLogP3

-0.1

Other CAS

50269-95-9

Wikipedia

1H-Pyrrole-2-carbohydrazide

Dates

Last modified: 08-15-2023

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